Pentamethylphenylacetic acid methyl ester
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Overview
Description
Pentamethylphenylacetic acid methyl ester is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pentamethylphenylacetic acid methyl ester typically involves the esterification of pentamethylphenylacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:
Pentamethylphenylacetic acid+MethanolAcid CatalystPentamethylphenylacetic acid methyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of microwave-assisted esterification has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Pentamethylphenylacetic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to pentamethylphenylacetic acid and methanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alkoxide or acid catalysts.
Reduction: Strong reducing agents like LiAlH4.
Major Products Formed:
Hydrolysis: Pentamethylphenylacetic acid and methanol.
Transesterification: A different ester and methanol.
Reduction: Pentamethylphenylacetic alcohol.
Scientific Research Applications
Pentamethylphenylacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism by which pentamethylphenylacetic acid methyl ester exerts its effects depends on the specific applicationThese interactions can influence the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Pentamethylphenylacetic acid methyl ester can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Methyl formate: Used as a solvent and in the production of formic acid.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its high degree of methylation can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-(2,3,4,5,6-pentamethylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-8-9(2)11(4)13(7-14(15)16-6)12(5)10(8)3/h7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYBVRKRWCQQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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